5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride
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Overview
Description
5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperidin-3-ylmethoxy group at the 2nd position
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have significant applications in the field of medicine, particularly in the research and development of anticancer drugs .
Mode of Action
It’s known that 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This suggests that the compound may interact with its targets through a process of nucleophilic displacement or metallation.
Biochemical Pathways
It’s worth noting that pyrimidine derivatives are often involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It’s known that pyrimidine derivatives have important applications in the field of medicine, particularly in the research and development of anticancer drugs .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride typically involves the following steps:
Substitution Reaction: The piperidin-3-ylmethoxy group is introduced through a substitution reaction. This involves reacting 5-bromo-2-hydroxypyrimidine with piperidin-3-ylmethanol in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atom, potentially converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom at the 5th position is reactive and can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and as a potential ligand in receptor binding studies.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyrimidine: Lacks the piperidin-3-yl group, making it less versatile in biological applications.
2-[(Piperidin-3-yl)methoxy]pyrimidine: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
5-Chloro-2-[(piperidin-3-yl)methoxy]pyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Uniqueness
5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride is unique due to the presence of both the bromine atom and the piperidin-3-ylmethoxy group. This combination provides a balance of reactivity and stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-2-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-2-1-3-12-4-8;/h5-6,8,12H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINYNCMYYYCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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